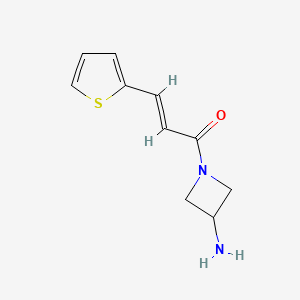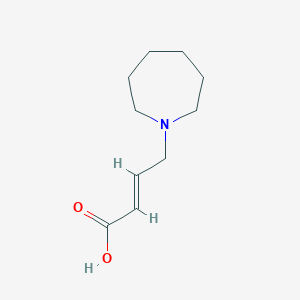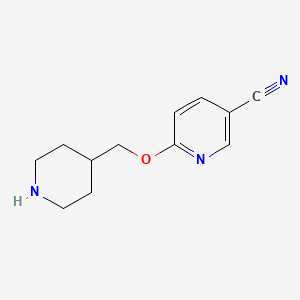
(2E)-1-(3-aminoazetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
Vue d'ensemble
Description
(2E)-1-(3-aminoazetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one (AATTP) is an organic compound containing an amine group, an azetidine ring, and a thiophene ring. It is a member of the class of compounds known as heterocycles, which are characterized by their cyclic structure and the presence of at least two different types of atoms in the ring. AATTP has been studied for its potential in a variety of scientific and medical applications, including drug synthesis, drug delivery, and gene regulation.
Applications De Recherche Scientifique
Antimicrobial Activities
Research has shown that derivatives of (2E)-1-(3-aminoazetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one demonstrate potential antimicrobial activities. For instance, novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones synthesized from similar compounds have been evaluated for their antimicrobial effectiveness, showing mild activities (Gomha, Mohamed, Zaki, Ewies, Elroby, & Elroby, 2018). Similarly, 4-thiazolidinones and 2-azetidinones derivatives, synthesized from closely related compounds, exhibited notable antibacterial and antifungal activities (Patel & Patel, 2017).
Antiprotozoal and Anticancer Properties
Some compounds derived from (2E)-1-(3-aminoazetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one have been explored for their potential antiprotozoal and anticancer properties. Notably, Schiff base benzamides synthesized through the ring opening of thienylidene azlactones showed potent antimicrobial activity, with certain derivatives inhibiting the growth of Candida albicans and Pseudomonas aeroginosa (Karanth, Badiadka, Kunhanna, Shashidhara, & Yegneswaran, 2018). Furthermore, novel Pt(II)-complexes with an L-alanyl-based ligand have shown moderate cytotoxic activity on cancer cells, highlighting the potential for anticancer applications (Riccardi et al., 2019).
Chemical Synthesis and Characterizations
The compound and its derivatives have also been used in chemical synthesis and characterizations. For instance, chalcone derivatives synthesized by Claisen-Schmidt condensation reaction were characterized by various spectroscopic methods, including FT-IR, LC-MS, and NMR (Praveena, Sarojini, & Kumar, 2019). Moreover, the synthesis and characterization of novel 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids salts have been reported, showcasing the versatility of this compound in chemical research (Safonov, Panasenko, & Knysh, 2017).
Crystal Structures and Electrochemical Applications
The compound has been utilized in the study of crystal structures and for electrochemical applications. The crystal structures of two chalcones, closely related to the compound , have been explored, providing insight into hydrogen-bonded chain formations (Girisha, Yathirajan, Jasinski, & Glidewell, 2016). Additionally, electrochemical polymerization of a novel monomer for supercapacitor applications was reported, demonstrating the compound's potential in energy storage technologies (Hür, Arslan, & Hür, 2016).
Propriétés
IUPAC Name |
(E)-1-(3-aminoazetidin-1-yl)-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c11-8-6-12(7-8)10(13)4-3-9-2-1-5-14-9/h1-5,8H,6-7,11H2/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNGFMARDOVGPN-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3-aminoazetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-Furylmethyl)thio]pyrrolidine](/img/structure/B1466664.png)

![2-chloro-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-4-amine](/img/structure/B1466666.png)
![3-Cyclopentyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1466667.png)
![[1-(2,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1466671.png)
![N-{2-[3-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethyl}acetamide](/img/structure/B1466672.png)

amine](/img/structure/B1466674.png)

![[1-(Pyridine-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1466678.png)
![[1-(3-Chlorobenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1466679.png)
![1-[5-Bromo-2-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine](/img/structure/B1466682.png)
![3-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}propanoic acid](/img/structure/B1466685.png)
![2-(Benzo[d]oxazol-2-yl)pentan-1-amine](/img/structure/B1466686.png)